molecular formula C9H8F2N4S B1483448 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098070-09-6

1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1483448
CAS No.: 2098070-09-6
M. Wt: 242.25 g/mol
InChI Key: RIDWQHGTGKMYTO-UHFFFAOYSA-N
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Description

The compound “1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a difluoromethyl group, a thiophen-2-yl group, and a carboximidamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, and the subsequent addition of the difluoromethyl, thiophen-2-yl, and carboximidamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a planar five-membered ring structure, would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the difluoromethyl group might be susceptible to nucleophilic substitution reactions, while the carboximidamide group could potentially engage in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboximidamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Ultrasound-Promoted Synthesis and Anticancer Activity

Ultrasound-promoted synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides has demonstrated efficiency in short reaction times and good yields. Evaluated against leukemia cell lines, certain compounds exhibited significant cytotoxicity, indicating their potential in anticancer therapy (Santos et al., 2016).

Antidepressant Activity

Another study synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, evaluated for their antidepressant activity. A particular compound reduced immobility time in behavioral tests, comparable to the standard Imipramine, suggesting its utility as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).

Anti-Tumor Agents

Synthesis of novel bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities against hepatocellular carcinoma cell lines. Certain compounds demonstrated low micromolar IC50 values, highlighting their potential as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).

Green Synthesis of Anticancer Agents

An effective green one-pot synthesis of novel compounds bearing the thiophene-2-carbonyl and chromone ring was achieved, with some compounds exhibiting excellent anticancer activity against various cancer cell lines. This underscores the method's efficiency and the compounds' therapeutic potential (Ali et al., 2021).

Antimicrobial Activity

Novel chitosan Schiff bases based on heterocyclic moieties have been synthesized, incorporating the thiophene-2-yl motif. Evaluated against a variety of bacteria and fungi, these compounds demonstrated significant antimicrobial activity, dependent on the Schiff base moiety, without exhibiting cytotoxicity (Hamed et al., 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its behavior in biological systems .

Properties

IUPAC Name

2-(difluoromethyl)-5-thiophen-2-ylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4S/c10-9(11)15-6(8(12)13)4-5(14-15)7-2-1-3-16-7/h1-4,9H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDWQHGTGKMYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)C(=N)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
Reactant of Route 6
1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

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